molecular formula C28H29FN4O2S B2839005 N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476440-99-0

N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2839005
CAS No.: 476440-99-0
M. Wt: 504.62
InChI Key: OUNCHONSCHVBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with a (2-oxo-2-phenylethyl)sulfanyl moiety. A methyl group at position 3 connects to an adamantane-1-carboxamide, a bulky bicyclic hydrocarbon known for enhancing pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration . The fluorine atom may improve binding affinity and selectivity, while the sulfanyl group could modulate solubility and redox activity.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN4O2S/c29-22-6-8-23(9-7-22)33-25(31-32-27(33)36-17-24(34)21-4-2-1-3-5-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNCHONSCHVBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Adamantane Moiety: The adamantane group is attached through a coupling reaction with an adamantane derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Adamantane-Containing Triazole Derivatives

N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)
  • Structure: Replaces the triazole with a thienopyrazol ring but retains the adamantane-carboxamide and 4-fluorophenyl groups.
  • Properties: Molecular weight 413.51, purity ≥95%. The thienopyrazol ring may confer distinct electronic properties compared to triazole, affecting receptor interactions .
N-[(5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide (CAS: 477304-13-5)
  • Structure : Shares the triazole-adamantane scaffold but substitutes the 4-position with a 2-phenylethyl group instead of 4-fluorophenyl.
  • Properties : Higher molecular weight (504.66 vs. ~518 for the target compound) due to the phenylethyl group, which may reduce solubility but enhance lipophilicity .
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones
  • Structure : Features a triazole-thione backbone with adamantane at position 4. Alkylthio derivatives (e.g., 3-bromohexane-substituted) show antihypoxic activity in rodent models.
  • Key Data : Melting points range 120–250°C; substitution at R (methyl or phenyl) influences bioactivity. For example, phenyl derivatives exhibit higher antihypoxic potency (Table 1) .

Substituent Effects on Bioactivity

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound parallels nitro-substituted aryl groups in nitrothiophen derivatives, which enhance antitubercular activity . Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in target proteins.
  • Sulfanyl vs. Thione Groups: The (2-oxo-2-phenylethyl)sulfanyl side chain differs from thione (-S-) or alkylthio (-SR) groups in ’s compounds.

Key Research Findings and Implications

Derivatives with molecular weights >500 (e.g., CAS 477304-13-5) may require formulation optimization .

Fluorine vs. Other Halogens : Fluorine’s smaller size compared to chlorine (as in ’s 4-chloroaniline derivatives) reduces steric hindrance, possibly enhancing target engagement .

Sulfanyl Group Dynamics: The (2-oxo-2-phenylethyl)sulfanyl group’s flexibility may allow for better conformational adaptation to binding pockets compared to rigid thienopyrazol rings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide, and how do reaction conditions influence yield?

  • Answer : The synthesis involves multi-step organic reactions, including cyclization of triazole precursors and functionalization of the adamantane core. Key steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazide derivatives under alkaline conditions (e.g., KOH in aqueous medium) .
  • Sulfanyl group introduction : Reaction with α-halogenated ketones (e.g., 2-bromoacetophenone) in n-butanol with NaOH catalysis .
  • Adamantane coupling : Use of carbodiimide coupling agents (e.g., EDC/HATU) for amide bond formation between the triazole intermediate and adamantane-1-carboxylic acid .
  • Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs). Impurities are minimized via recrystallization in n-butanol .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, adamantane methylenes at δ 1.6–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ≈ 508.5 g/mol) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving bond lengths/angles, particularly for the triazole-adamantane junction .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound?

  • Answer :

PropertyValue/DescriptionSource
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
Thermal StabilityStable up to 200°C (TGA)
Storage-20°C under inert atmosphere

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfanyl group nucleophilicity) .
  • Molecular Docking : Simulate interactions with targets like fungal CYP51 (for antifungal activity) or human kinase domains (anticancer targets). Use AutoDock Vina with optimized force fields .
  • SAR Analysis : Compare with analogs (e.g., ’s 2-chlorophenyl variant) to correlate substituent effects (e.g., fluorophenyl enhances membrane permeability) .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values in antifungal assays)?

  • Answer :

  • Standardized Assays : Use CLSI/M07-A11 guidelines for MIC testing to control inoculum size and growth media .
  • Metabolomic Profiling : LC-MS/MS to identify off-target interactions (e.g., cytochrome P450 inhibition) that may skew results .
  • Batch Analysis : Compare multiple synthetic batches for purity (HPLC >95%) and crystallinity (PXRD) to rule out structural variability .

Q. How does the 2-oxo-2-phenylethylsulfanyl group influence pharmacokinetics (e.g., bioavailability, metabolic stability)?

  • Answer :

  • Bioavailability : The sulfanyl group enhances lipophilicity (logP ≈ 3.8), improving blood-brain barrier penetration (predicted via Caco-2 assays) .
  • Metabolism : Susceptible to hepatic oxidation (CYP3A4-mediated) of the sulfide to sulfoxide; stabilize via deuterium incorporation at α-carbon .
  • Excretion : Renal clearance is moderate (t₁/₂ ≈ 6 hrs in murine models), with glucuronidation as the primary detox pathway .

Methodological Guidance

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s antihypoxic or anticancer potential?

  • Answer :

  • In Vitro :
  • Antihypoxic Activity : Use rat hepatocyte models under 1% O₂ to measure ATP/ROS levels .
  • Anticancer Screens : NCI-60 cell line panel with GI₅₀ quantification via MTT assays .
  • In Vivo :
  • Xenograft Models : Immunodeficient mice with HT-29 colorectal tumors; administer 10 mg/kg/day IP for 21 days .

Q. Which crystallization techniques improve purity for X-ray studies?

  • Answer :

  • Slow Evaporation : Use n-butanol/water (20:1) at 4°C to grow single crystals .
  • Diffraction Quality : Ensure crystal size >0.2 mm³; resolve twinning via SHELXD .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for adamantane-triazole derivatives?

  • Answer :

  • Polymorphism : Variations in crystal packing (e.g., monoclinic vs. orthorhombic) alter thermal profiles. Use DSC to identify polymorphic transitions .
  • Impurity Effects : Residual solvents (e.g., DMF) depress melting points; purity must be confirmed via elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.